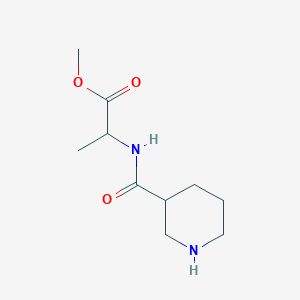

Methyl 2-(piperidine-3-carbonylamino)propanoate

Description

Methyl 2-(piperidine-3-carbonylamino)propanoate is a methyl ester derivative of propanoic acid, featuring a piperidine-3-carbonylamino moiety at the second carbon of the propanoate backbone. The compound’s structure combines a six-membered saturated piperidine ring (a secondary amine) with a carbamate-like linkage (carbonylamino group) and an ester functional group.

Properties

IUPAC Name |

methyl 2-(piperidine-3-carbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7(10(14)15-2)12-9(13)8-4-3-5-11-6-8/h7-8,11H,3-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERMNWASFWXENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidine-3-carbonylamino)propanoate typically involves the reaction of piperidine derivatives with appropriate esterifying agents. One common method includes the reaction of piperidine-3-carboxylic acid with methyl chloroformate under basic conditions to form the desired ester .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes, utilizing catalysts to enhance the reaction rate and yield. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

-

Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate salt .

Nucleophilic Substitution and Alkylation

The piperidine nitrogen and ester carbonyl are susceptible to nucleophilic substitution.

-

Example : Reaction with formaldehyde under transfer hydrogenation conditions introduces a methyl group at the piperidine nitrogen .

Reduction

The amide and ester groups can be reduced to amines and alcohols, respectively.

| Target Group | Reagents | Products | References |

|---|---|---|---|

| Amide | LiAlH₄, THF, reflux | 3-(Aminomethyl)piperidine derivative | |

| Ester | LiAlH₄ or NaBH₄, MeOH | 2-(Piperidine-3-carbonylamino)propanol |

Oxidation

The piperidine ring or ester can undergo oxidation.

| Target Site | Reagents | Products | References |

|---|---|---|---|

| Piperidine | KMnO₄, H₂O, heat | Piperidone derivative |

Cycloaddition and Ring-Opening Reactions

The piperidine moiety participates in annulation reactions.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| [3+3] Annulation | 1,3-Dipolar reagents, THF | Spirocyclic piperidine derivatives | |

| Aziridine Ring-Opening | H₂O, acid catalyst | Piperidine-incorporated alkaloids |

-

Example : Regioselective aziridine ring-opening with water forms intermediates that cyclize to piperidine derivatives .

Protection and Deprotection Strategies

The amine group is protected/deprotected for stepwise synthesis.

| Strategy | Reagents | Outcome | References |

|---|---|---|---|

| Boc Protection | Boc₂O, TEA, DCM | N-Boc-piperidine derivative | |

| Boc Deprotection | HCl (4M in dioxane) | Free amine intermediate |

Peptide Coupling and Conjugation

The carboxylate and amine groups enable peptide bond formation.

| Reaction | Reagents | Products | References |

|---|---|---|---|

| Amide Bond Formation | EDC/HOBt, DMF | Piperidine-containing dipeptides |

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(piperidine-3-carbonylamino)propanoate features a piperidine ring, which is known for its ability to enhance the biological activity of compounds. The presence of the carbonyl and amino groups in its structure allows for interactions with various biological targets. The general formula can be represented as follows:

This compound is characterized by its potential to form hydrogen bonds, enhancing its solubility and interaction with biological macromolecules.

Cancer Therapy

Recent studies have indicated that piperidine derivatives exhibit significant anticancer activity. This compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, research demonstrated that compounds containing piperidine moieties could induce apoptosis in hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Hypopharyngeal | Apoptosis induction | |

| Compound X | Breast Cancer | MAGL inhibition | |

| Compound Y | Melanoma | Cell proliferation inhibition |

Neurological Disorders

Piperidine derivatives have shown promise in treating neurological conditions such as Alzheimer's disease. This compound may play a role in inhibiting acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thus enhancing cholinergic signaling . This action is crucial for improving cognitive function and memory retention.

Table 2: Neurological Applications of Piperidine Derivatives

| Compound Name | Disorder | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Alzheimer's Disease | AChE inhibition | |

| Compound Z | Depression | Serotonin modulation |

Synthesis of Bioactive Compounds

The versatility of piperidine derivatives extends to their use as intermediates in synthesizing other bioactive compounds. This compound can serve as a building block for creating more complex structures with enhanced pharmacological properties. This application is particularly relevant in the development of novel drugs targeting specific receptors or pathways involved in disease processes .

Modulation of Chemokine Receptors

Recent patents have highlighted the potential of piperidine derivatives, including this compound, as modulators of chemokine receptors such as CCR5. This modulation is essential for developing treatments for conditions like HIV/AIDS and other inflammatory diseases, where chemokine signaling plays a critical role .

Case Study 1: Antitumor Activity

In a study published by Piwnica-Worms et al., researchers synthesized several piperidine-based compounds and evaluated their anticancer properties. Among these, this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, demonstrating its potential as an anticancer agent .

Case Study 2: Alzheimer’s Disease Treatment

A study focused on dual inhibitors of AChE and butyrylcholinesterase (BuChE) revealed that incorporating a piperidine moiety into existing lead compounds improved their efficacy in treating Alzheimer's disease. This compound was highlighted as a promising candidate for further development due to its favorable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of Methyl 2-(piperidine-3-carbonylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring plays a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparison with Pyridine Derivatives

The compound’s closest structural analogs in the provided evidence are pyridine-based esters from the Catalog of Pyridine Compounds (2017). These include:

| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Features |

|---|---|---|---|

| Methyl 2-(piperidine-3-carbonylamino)propanoate | Piperidine | Carbamate linkage, methyl ester | Flexible saturated ring, basic amine |

| Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate | Pyridine | 2-amino, 5-fluoro, methyl ester | Aromatic ring, halogen, primary amine |

| Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate | Pyridine | 6-chloro, 5-pivalamido, acrylate ester | Bulky pivalamido group, conjugated double bond |

Key Differences:

Ring System :

- The target compound’s piperidine ring is saturated and flexible, enhancing conformational adaptability and basicity (pKa ~11 for piperidine) .

- Pyridine derivatives feature an aromatic, planar ring with lower basicity (pKa ~5 for pyridine) and resonance-stabilized electron distribution.

Halogen substituents (e.g., 5-fluoro, 6-chloro) in pyridine derivatives increase electronegativity and lipophilicity (ClogP +0.5–1.0 per halogen) .

The acrylate ester in the same compound introduces conjugation, which may influence UV absorption or reactivity in polymerization.

Inferred Physicochemical Properties

| Property | This compound | Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate | Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate |

|---|---|---|---|

| Solubility | Moderate (ester + polar amine) | Low (aromatic + halogen) | Very low (bulky pivalamido) |

| Basicity | High (piperidine amine) | Low (pyridine ring) | Neutral (amide-dominated) |

| Lipophilicity (ClogP) | ~1.5–2.0 | ~1.8–2.3 (fluoro-enhanced) | ~2.5–3.0 (chloro + pivalamido) |

| Metabolic Stability | Moderate (ester hydrolysis) | High (stable C–F bond) | High (steric protection) |

Biological Activity

Methyl 2-(piperidine-3-carbonylamino)propanoate (CAS No. 135612-54-3) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, which is known for its role in various pharmacological activities. The chemical structure can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The piperidine moiety enhances lipophilicity, allowing for better membrane permeability and interaction with cellular receptors. This compound has been studied for its potential effects on:

- Cancer Therapy : It has shown promise in inducing apoptosis in cancer cell lines, particularly in hypopharyngeal tumor models, where it outperformed standard treatments like bleomycin .

- Neurodegenerative Diseases : Research indicates that derivatives of this compound may inhibit acetylcholinesterase and butyrylcholinesterase, making them potential candidates for treating Alzheimer's disease .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Treatment : In a study involving FaDu hypopharyngeal tumor cells, this compound was found to enhance cytotoxicity and induce apoptosis more effectively than conventional chemotherapeutics . This suggests a potential role in developing new cancer therapies.

- Neuroprotective Effects : A derivative of this compound demonstrated dual inhibition of cholinesterases, which are critical in the pathophysiology of Alzheimer's disease. The compound showed improved brain exposure and antioxidant properties, indicating its potential as a neuroprotective agent .

- Antimicrobial Properties : The compound exhibited antimicrobial activity against various bacterial strains, with significant zones of inhibition reported in studies evaluating hydrolyzed peptide conjugates containing similar moieties . This highlights its potential as an antimicrobial agent.

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 2-(piperidine-3-carbonylamino)propanoate, and how can reaction efficiency be optimized?

The synthesis typically involves coupling piperidine-3-carboxylic acid derivatives with methyl propanoate precursors. Key steps include:

- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC or DCC) with NHS esters to activate the carboxylic acid group of piperidine-3-carboxylic acid for nucleophilic attack by the amine group of methyl 2-aminopropanoate .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve reaction homogeneity.

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions like epimerization.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity.

Q. Data for optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 12–24 hrs | <72 hrs avoids decomposition |

| Catalyst (DMAP) | 0.1–0.3 eq | Accelerates coupling |

| pH (aqueous workup) | 6.5–7.5 | Prevents hydrolysis of methyl ester |

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

A multi-technique approach is essential:

- NMR :

- IR Spectroscopy : Bands at ~1740 cm⁻¹ (ester C=O) and ~1640 cm⁻¹ (amide C=O) .

- Mass Spectrometry : ESI-MS ([M+H]⁺) should match the molecular formula (C₁₀H₁₈N₂O₃, calculated m/z 214.13) .

Q. Common pitfalls :

- Epimerization : Monitor via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) if stereocenters are present .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under varying pH and temperature conditions?

Stability studies reveal:

- pH sensitivity :

- Thermal degradation : At >80°C, decomposition products include CO₂, NH₃, and methylamine derivatives, detected via TGA-FTIR .

Q. Mitigation strategies :

- Storage : -20°C under inert gas (argon) in amber vials to prevent oxidation and moisture uptake.

- Buffered formulations : Use pH 6–7 phosphate buffers for in vitro assays .

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

Methodology :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GABA receptors (piperidine moiety mimics GABAergic ligands) .

- MD simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .

- QSAR analysis : Correlate substituent effects (e.g., ester vs. carboxylic acid) with activity .

Q. Key findings :

- The piperidine ring’s chair conformation enhances hydrophobic interactions with receptor pockets.

- Methyl ester substitution reduces polarity, improving blood-brain barrier permeability in silico .

Q. What analytical techniques resolve discrepancies in reported spectroscopic data for this compound derivatives?

Address contradictions via:

- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., piperidine ring puckering) .

- Comparative MS/MS : Fragment patterns distinguish regioisomers (e.g., acyl migration artifacts) .

Case study : Conflicting ¹H NMR δ 3.6–3.7 ppm signals in literature were resolved via NOESY, confirming axial vs. equatorial proton orientations .

Q. How does this compound interact with metabolic enzymes, and what are the implications for in vivo studies?

Findings from hepatic microsome assays :

- CYP450 metabolism : Primarily metabolized by CYP3A4, producing hydroxylated piperidine derivatives (LC-MS/MS identification) .

- Half-life (t₁/₂) : ~2.5 hrs in human liver microsomes, suggesting rapid clearance .

- Inhibitor screening : Co-administration with ketoconazole (CYP3A4 inhibitor) increases systemic exposure by 60% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.